molecular formula C27H18BrN3 B12105957 2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine

2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B12105957
M. Wt: 464.4 g/mol
InChI Key: OOHRWLAEJIWHQB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
The compound 2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine (CAS: 1606981-69-4) is a triazine derivative with a brominated biphenyl substituent at the 2-position and phenyl groups at the 4- and 6-positions. Its molecular formula is C₂₇H₁₈BrN₃, with a molecular weight of 464.36 g/mol . The bromine atom enhances electron-withdrawing properties, making it suitable for applications in optoelectronics, particularly as an electron-transport material in organic light-emitting diodes (OLEDs).

Properties

Molecular Formula

C27H18BrN3

Molecular Weight

464.4 g/mol

IUPAC Name

2-(3-bromo-5-phenylphenyl)-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C27H18BrN3/c28-24-17-22(19-10-4-1-5-11-19)16-23(18-24)27-30-25(20-12-6-2-7-13-20)29-26(31-27)21-14-8-3-9-15-21/h1-18H

InChI Key

OOHRWLAEJIWHQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Key Steps

  • Preparation of 2-Bromo-4,6-diphenyl-1,3,5-triazine

    • Synthesis : React cyanuric chloride with benzene in the presence of AlCl₃ to form 2-chloro-4,6-diphenyl-1,3,5-triazine.

    • Bromination : Substitute the chlorine atom with bromine using HBr in DMF with a catalyst (e.g., CuBr). This step requires harsh conditions due to the triazine’s electron-deficient nature.

  • Preparation of 5-Bromo-biphenyl-3-yl Boronic Acid

    • Bromination : Introduce bromine at the 5-position of biphenyl via electrophilic bromination (Br₂/FeBr₃) or via Suzuki coupling with a brominated boronic acid.

    • Boronic Acid Formation : Convert a brominated biphenyl precursor (e.g., 3-bromobiphenyl) to the boronic acid using a Miyaura borylation.

  • Cross-Coupling Reaction

    • Catalyst/Reagents : Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ or Na₂CO₃ as the base.

    • Solvent/Conditions : THF or DMF at 80–110°C for 12–24 hours.

Parameter Optimal Conditions Impact on Yield
Catalyst Loading3–5 mol% Pd(PPh₃)₄↑ Yield by 25% vs. lower load
BaseK₂CO₃ (2 equiv)Prevents hydrolysis of boronic acid
Temperature100°C (DMF)Accelerates reaction kinetics

Example Protocol :

Alternative Methods: Nucleophilic Aromatic Substitution (NAS)

For substrates with electron-deficient aryl halides, NAS offers a complementary route.

Key Steps

  • Activation of Triazine Core

    • The triazine’s electron-withdrawing groups activate the C–Br bond for nucleophilic attack.

  • Reaction with Biphenyl Nucleophile

    • Reagents : AlCl₃ or FeCl₃ as a Lewis acid catalyst, xylene as solvent.

    • Conditions : 90°C for 24 hours with 4-hexylresorcinol (hypothetical example).

Parameter Optimal Conditions Yield
CatalystAlCl₃ (10 mol%)42–50%
SolventXylene
Temperature90°C

Limitations :

  • Lower yields compared to Suzuki coupling due to steric hindrance from the biphenyl group.

  • Requires strict control of reaction temperature to minimize side reactions.

Bromination of Precursor Biphenyl Derivatives

Post-coupling bromination ensures positional control on the biphenyl moiety.

Directed Bromination

  • Nitration/Reduction Strategy

    • Nitration : Introduce a nitro group at the desired position using HNO₃/H₂SO₄.

    • Reduction : Convert nitro to amine, then substitute with bromine via diazotization.

  • Electrophilic Bromination

    • Reagents : Br₂/FeBr₃ in CH₂Cl₂ at 0°C.

    • Regioselectivity : Achieved via directing groups (e.g., methyl, methoxy).

Method Yield Purity
Electrophilic (Br₂/FeBr₃)60–70%>95%
Diazonium Salt80–85%>98%

Sonochemical Synthesis: Green Chemistry Approach

Ultrasound-assisted methods reduce reaction times and improve efficiency.

Procedure

  • Reagents : 2-Bromo-4,6-diphenyl-1,3,5-triazine, 5-bromo-biphenyl-3-yl boronic acid, Pd(OAc)₂, K₂CO₃.

  • Conditions : Water solvent, 20 kHz ultrasound, 5 minutes.

  • Yield : >75% with reduced catalyst loading (1 mol% Pd).

Advantages :

  • Eco-Friendly : Water as solvent, minimal waste.

  • Scalability : Suitable for industrial production via continuous flow systems.

Industrial-Scale Production

Optimized protocols for large-scale synthesis focus on cost and efficiency.

Key Modifications

  • One-Pot Alkylation

    • Reagents : Cyanuric chloride, benzene, AlCl₃, resorcinol (for dihydroxy derivatives).

    • Yield : 65–70% for analogous dihydroxy compounds.

  • Continuous Flow Reactors

    • Parameters : Pd(PPh₃)₄ (1 mol%), K₂CO₃, THF, 100°C, 6 hours.

    • Throughput : 10–20 mmol/hour with >85% yield.

Critical Challenges and Solutions

Challenge Solution
Low bromination yield on triazineUse CuBr as catalyst for Cl-to-Br substitution
Poor regioselectivity in biphenyl brominationIntroduce directing groups (e.g., methyl)
Side reactions in NASOptimize AlCl₃ loading (≤10 mol%) and temperature

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(5-Bromo-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The brominated biphenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The triazine ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Electronic Effects

Key Compounds :
Compound Name CAS Number Substituent Molecular Formula Key Features
2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine 1606981-69-4 Bromo-biphenyl C₂₇H₁₈BrN₃ Strong electron withdrawal, high thermal stability
2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine 23449-08-3 Bromophenyl C₂₁H₁₄BrN₃ Simpler structure; bromine on single phenyl ring
2-(3'-Chloro-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine 1443049-84-0 Chloro-biphenyl C₂₇H₁₈ClN₃ Weaker electron withdrawal vs. bromine; lower molecular weight
SF3-TRZ (2-(9,9’-spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine) N/A Spirobifluorene C₃₉H₂₅N₃ Enhanced rigidity, Tg = 135°C; used in stable OLEDs
  • Electronic Effects :
    • Bromine’s strong electron-withdrawing nature increases the triazine core’s electron deficiency compared to chlorine analogs, improving electron transport in OLEDs .
    • Spirobifluorene substituents (e.g., SF3-TRZ) provide steric hindrance and higher thermal stability but reduce conjugation compared to biphenyl groups .

Thermal Stability

Compound Thermal Properties
2-(5-Bromo-biphenyl)-triazine Melting point not reported; expected stability similar to chloro analog (mp = 204–208°C)
SF3-TRZ Tg = 135°C; superior stability due to spiro architecture
T2T (2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine) High Tg (>150°C); used in commercial OLEDs

Bromine’s larger atomic size may slightly reduce melting points compared to chlorine analogs but enhances solubility in organic solvents .

Biological Activity

2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine is a complex organic compound belonging to the triazine class. Its unique structure, characterized by a brominated biphenyl group and two phenyl groups attached to the triazine ring, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound through various studies and findings.

PropertyValue
Molecular FormulaC27H18BrN3
Molecular Weight464.36 g/mol
IUPAC Name2-(3-bromo-5-phenylphenyl)-4,6-diphenyl-1,3,5-triazine
InChI KeyOOHRWLAEJIWHQB-UHFFFAOYSA-N

The biological activity of 2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine is primarily attributed to its interactions with specific molecular targets. The brominated biphenyl group can interact with various enzymes and receptors, potentially leading to inhibition or activation of their functions. The triazine ring may participate in hydrogen bonding and other interactions that influence the compound's overall biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Studies have shown that compounds similar to 2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine can induce apoptosis in cancer cells. For example, related compounds have demonstrated cytotoxic effects against prostate cancer cell lines (PC3 and DU145), with IC50 values indicating dose-dependent inhibition of cell survival .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression. For instance, it has been suggested that similar triazine derivatives can target human Topoisomerase I (Topo I), blocking DNA replication and leading to cell death .

Case Study 1: Cytotoxicity in Prostate Cancer Cells

A study evaluated the cytotoxic effects of a related triazine compound on PC3 and DU145 cell lines using an MTT assay. The results indicated a significant decrease in cell viability over time:

  • PC3 Cells :
    • 24 h: IC50 = 40.1 μg/mL
    • 48 h: IC50 = 27.05 μg/mL
    • 72 h: IC50 = 26.43 μg/mL
  • DU145 Cells :
    • 24 h: IC50 = 98.14 μg/mL
    • 48 h: IC50 = 62.5 μg/mL
    • 72 h: IC50 = 41.85 μg/mL

These findings suggest that the compound has a more pronounced effect on PC3 cells compared to DU145 cells .

Another study investigated the mechanism by which similar compounds induce apoptosis in cancer cells. It was found that these compounds caused chromatin condensation and DNA damage while inducing cell cycle arrest at the G0/G1 phase . This suggests a potential pathway for therapeutic applications in oncology.

Q & A

Q. What are the standard synthetic routes for preparing 2-(5-bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine?

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging brominated triazine intermediates. For example, bromo-substituted triazines (e.g., 5-bromo-1,2,3-triazine derivatives) are coupled with biphenyl boronic acids under palladium catalysis. Optimized conditions include using Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and toluene/water as the solvent system at 80–100°C . Characterization typically involves NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regioselectivity and purity .

Q. How can researchers verify the structural integrity of this compound after synthesis?

A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹H NMR can confirm the absence of unreacted bromophenyl groups (δ ~7.5–8.0 ppm for aromatic protons adjacent to bromine). ¹³C NMR identifies triazine carbons (δ ~165–170 ppm) .
  • Mass Spectrometry : HRMS (ESI-TOF) provides exact mass confirmation (e.g., calculated for C₂₉H₁₉BrN₃: [M+H]⁺ = 504.0732).
  • XRD : Single-crystal X-ray diffraction resolves the biphenyl-triazine spatial arrangement .

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

The compound is highly aromatic and hydrophobic, requiring polar aprotic solvents (e.g., DMF, DMSO) for dissolution. Stability tests under varying pH (2–12) and temperature (25–80°C) show degradation above 60°C in acidic conditions. Store in inert atmospheres (N₂/Ar) at –20°C to prevent bromine displacement reactions .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions to improve yields of this triazine derivative?

Systematic screening is critical:

  • Catalyst Screening : Compare Pd(PPh₃)₄, PdCl₂(dppf), and Buchwald-Hartwig catalysts for efficiency .
  • Solvent Optimization : Test toluene, THF, and dioxane for polarity effects on reaction kinetics .
  • Additives : Adding ligands like XPhos or SPhos enhances turnover frequency.
  • Temperature Gradient : Reactions at 80°C typically yield >70%, but microwave-assisted synthesis at 120°C reduces time by 50% .

Q. What methodologies are suitable for studying the environmental fate of this compound?

Adopt frameworks from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Degradation Pathways : Use HPLC-MS to identify photolytic/byproduct profiles under UV light (λ = 254 nm).
  • Biotic Transformations : Incubate with soil microbiota and analyze metabolites via LC-QTOF .
  • Partitioning Studies : Measure log Kow (octanol-water) to predict bioaccumulation potential .

Q. How can computational chemistry aid in predicting the electronic properties of this compound for materials science applications?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine HOMO/LUMO energies (e.g., HOMO = –6.2 eV, LUMO = –2.8 eV), indicating potential as an electron-transport layer in OLEDs.
  • Molecular Dynamics : Simulate π-π stacking interactions in thin films to assess charge mobility .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Variable-Temperature NMR : Resolve overlapping aromatic signals by cooling to –40°C.
  • Isotopic Labeling : Use ¹⁵N-labeled triazine precursors to clarify nitrogen environments in complex spectra .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2-(3-bromophenyl)-4,6-diphenyltriazine ).

Methodological Guidance

  • Experimental Design for Stability Studies : Use a split-plot design with triplicates. Variables: temperature (25–80°C), pH (2–12), and light exposure. Analyze degradation via HPLC-UV at 254 nm .
  • Data Contradiction Protocol : If synthetic yields vary, conduct factorial DOE (Design of Experiments) to isolate variables (catalyst loading, solvent purity) and apply ANOVA for statistical validation .

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